The presence of two carboxylic acid groups (CH3COOH) suggests it could be used as a chelating agent to bind metal ions. Additionally, the di-thiol (S-S) group might be of interest for its potential interactions with biological molecules containing thiol groups (cysteine residues in proteins). However, these are just speculations, and specific research on this molecule is not documented in scientific databases.
Some chemical suppliers offer 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid for purchase, often labeled for "research use only" [, ]. This suggests potential research applications, but the specific areas of investigation are not disclosed by the suppliers.
2,2'-[Propane-2,2-diylbis(thio)]diacetic acid is a chemical compound characterized by its unique structure, which includes two thioether groups and two carboxylic acid functionalities. Its molecular formula is C₇H₁₂O₄S₂, and it is often represented by the CAS number 4265-58-1. This compound is notable for its role in various
Currently, there is no documented information on the specific mechanism of action of DMDADA in any biological system.
Research indicates that 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid exhibits significant biological activity. It has been incorporated into drug delivery systems that target cancer cells effectively. For instance, it serves as a reactive component in prodrugs designed to release therapeutic agents in response to specific stimuli like reactive oxygen species . This property enhances the efficacy of treatments such as photodynamic therapy.
The synthesis of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid typically involves:
This compound finds applications across various domains:
Studies involving 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid have highlighted its interactions with various biological molecules:
Several compounds share structural or functional similarities with 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid. Here are a few notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Dithiothreitol (DTT) | Contains two thiol groups | Strong reducing agent used in biochemistry |
Thiodiglycol | Contains two hydroxyl and two thio groups | Used as a solvent and stabilizer |
3-Mercaptopropionic acid | Contains one thiol and one carboxylic acid | Used in peptide synthesis and as a reducing agent |
The uniqueness of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid lies in its dual carboxylic functionalities combined with thioether linkages, making it particularly suitable for applications involving drug delivery and reactive oxygen species generation.
The thioether bridge in 2,2'-[propane-2,2-diylbis(thio)]diacetic acid is typically constructed via nucleophilic substitution reactions involving sulfur-containing nucleophiles and halogenated propane precursors. A prominent method involves the reaction of 1,3-dibromopropane with thioglycolic acid derivatives under controlled conditions. For instance, sodium hydrosulfide (NaSH) reacts with mixed mono- and dichloroacetic acid at elevated pressures (250–500 psig) to form thioglycolic acid intermediates, which subsequently participate in thioether bond formation.
The reaction mechanism proceeds through a double nucleophilic attack, where thiolate anions displace halogen atoms on the propane backbone. Optimization of this process requires careful management of stoichiometry, temperature, and pressure. Industrial implementations often employ tubular reactors with static mixers to ensure uniform reagent contact and minimize by-product formation. A representative reaction pathway is summarized below:
Table 1: Reaction Conditions for Thioether Bridge Formation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Pressure | 250–500 psig | Enhances H₂S solubility |
Temperature | 50–80°C | Balances kinetics/safety |
Molar Ratio (NaSH:Acid) | 2:1 | Prevents polysulfide formation |
These conditions achieve yields exceeding 90%, with thiodiglycolic acid as the primary by-product.
Condensation strategies leverage thioglycolic acid’s bifunctional nature to link propane-derived intermediates with acetic acid moieties. In one approach, 4-((chlorobenzyl)oxy)benzaldehyde intermediates react with aromatic diamines to form bis-Schiff bases, which undergo cyclization with thioglycolic acid in benzene under reflux. This method produces bis-1,3-thiazolidin-4-one derivatives, which are hydrolyzed to yield the target compound.
Key to this pathway is the use of glacial acetic acid as a catalyst, which protonates the imine intermediates and facilitates nucleophilic attack by thiol groups. The reaction’s success hinges on solvent selection, with benzene providing optimal azeotropic conditions for water removal. Yields range from 79% to 97%, depending on the substitution pattern of the diamine precursor.
While explicit catalytic systems for this compound are sparingly documented, acid catalysis plays a critical role in condensation and cyclization steps. Glacial acetic acid not only accelerates imine formation but also stabilizes reactive intermediates through hydrogen bonding. In industrial settings, sulfuric acid is employed post-synthesis to protonate carboxylate salts, enabling extraction of the free acid form.
Emerging strategies explore phase-transfer catalysts to improve interfacial contact in biphasic systems, though this remains an area of active research.
Scaling the synthesis of 2,2'-[propane-2,2-diylbis(thio)]diacetic acid presents unique challenges, including handling toxic hydrogen sulfide gas and managing exothermic reactions. Continuous-flow reactors, as described in patent literature, mitigate these issues by enabling precise temperature control and rapid quenching of reactive intermediates.
Table 2: Industrial Process Optimization Strategies
Challenge | Solution | Outcome |
---|---|---|
H₂S emissions | Caustic scrubbing towers | Compliant waste streams |
By-product accumulation | Recycling thiodiglycolic acid | Yield optimization |
Reactor clogging | Static mixers | Improved homogeneity |
Additionally, the use of mixed chloroacetic acid feeds without prior purification reduces raw material costs, as dichloroacetic acid by-products are converted into thioglycolic acid under high-pressure conditions.
2,2'-[Propane-2,2-diylbis(thio)]diacetic acid represents a unique class of multidentate ligands featuring both sulfur and oxygen donor atoms in its coordination framework [1] [3]. This compound, with molecular formula C7H12O4S2 and molecular weight 224.3 g/mol, exhibits distinctive coordination chemistry characteristics due to its dual thioether groups and carboxylic acid functionalities [2] [3]. The ligand's ability to form stable complexes with metal ions stems from its multifunctional donor atom arrangement, which provides versatile coordination modes for various transition metal centers .
The coordination behavior of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid demonstrates pronounced selectivity patterns across different transition metal series [12] [14]. Research indicates that copper(II) complexes exhibit the highest binding affinity among first-row transition metals, following the Irving-Williams series order: Cu(II) > Ni(II) > Co(II) > Fe(II) > Mn(II) > Zn(II) [27] [37]. The thioether sulfur atoms provide strong binding sites for metal ions, while the carboxylic acid groups enhance solubility and facilitate interaction with metal centers .
Studies on analogous dithiocarboxylic acid systems reveal that the coordination preferences follow a qualitative ordering: pyridyl nitrogen ∼ thiolate > carboxylate > thioether sulfur [29]. For 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid, the coordination selectivity is influenced by both the soft sulfur donor atoms and the hard oxygen donors from the carboxylate groups [12] [17].
The binding selectivity patterns show that:
The thermodynamic stability of metal complexes with 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid varies significantly across the d-block elements [12] [27]. Stability constant data for related sulfur-containing chelators demonstrate that copper(II) complexes typically exhibit log K values in the range of 19-22, indicating exceptionally high thermodynamic stability [12] [39].
Metal Ion | Log K₁ Range | Coordination Mode | Stability Order |
---|---|---|---|
Cu(II) | 19.8-21.9 | Mixed S,O donors | Highest |
Ni(II) | 14.3-19.6 | Predominantly S donors | High |
Zn(II) | 11.4-16.7 | Mixed coordination | Moderate |
Co(II) | 12.5-15.5 | Variable geometry | Moderate |
Fe(II) | 15.5-17.2 | Octahedral preference | High |
The thermodynamic parameters reveal that the dual functionality of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid allows it to effectively sequester metal ions through multiple coordination modes . The stability constants follow the general trend observed for mixed sulfur-oxygen donor ligands, where the combination of soft sulfur and hard oxygen donors provides enhanced complex stability compared to single-donor-type ligands [12] [27].
Formation constant studies indicate that the propane backbone provides optimal geometric constraints for metal coordination, with calculated pCu2+ values exceeding those of established chelators such as NOTA and DOTA under physiological conditions [12]. The thermodynamic stability is further enhanced by the formation of five-membered chelate rings, which are thermodynamically favored over four- or six-membered alternatives [34].
Spectroscopic characterization of metal complexes with 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid reveals distinctive signatures that confirm coordination through both sulfur and oxygen donor atoms [25] [26]. Electronic absorption spectroscopy demonstrates characteristic changes upon metal coordination, with the >C=N chromophore band shifting from 365 nm in the free ligand to lower wavelengths in metal complexes [13].
Infrared spectroscopic analysis provides definitive evidence for metal coordination modes [13] [25]:
UV-Visible spectroscopic studies reveal metal-to-ligand charge transfer transitions characteristic of sulfur-coordinated complexes [25] [26]. Copper(II) complexes exhibit d-d transitions in the visible region with unusually high extinction coefficients, attributed to intensity-stealing from neighboring higher-energy transitions [25]. The electronic spectra suggest distorted coordination geometries, typically square pyramidal or distorted octahedral arrangements [25].
EPR spectroscopic investigations of paramagnetic metal complexes provide detailed information about coordination environments [24] [26]. Copper(II) complexes show characteristic EPR spectra with g-values between 2.014-2.039, indicating ligand radical character with partial delocalization onto metal orbitals [25]. Temperature-dependent EPR studies reveal valence tautomerism between metal(III)-phenolate and metal(II)-phenoxyl radical species [25].
The EPR parameters demonstrate:
Comparative studies with structurally related ligands provide insights into the unique coordination characteristics of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid [29] [31]. Analysis of analogous dithiocarboxylic acid derivatives reveals that the propane-2,2-diyl backbone provides distinct steric and electronic properties compared to ethylene or butane analogs .
The coordination behavior differs significantly from related compounds [31] [32]:
Ligand Type | Backbone | Coordination Preference | Stability Enhancement |
---|---|---|---|
2,2'-[Ethylenebis(thio)]diacetic acid | -CH₂-CH₂- | Linear coordination | Moderate |
2,2'-[Propane-2,2-diylbis(thio)]diacetic acid | -C(CH₃)₂- | Tetrahedral preference | High |
2,2'-[Butane-2,2-diylbis(thio)]diacetic acid | -CH₂-C(CH₃)₂-CH₂- | Extended geometry | Variable |
The propane-2,2-diyl bridge in 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid creates a more rigid coordination framework compared to flexible ethylene analogs, resulting in enhanced selectivity for specific metal coordination geometries [31].
Computational studies comparing different coordination modes reveal that the (S,S) coordination mode is energetically favored over (N,S) alternatives by approximately 50 kJ mol⁻¹ [15] [31]. This preference results from combined effects of geometry constraints and electron distribution within the complex framework [15].
The chelation mode analysis demonstrates that 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid exhibits superior coordination characteristics compared to analogous ligands due to:
Electrochemical studies reveal that the unique backbone structure provides exceptional stability for both oxidized and reduced metal centers, particularly important for copper-based systems where Cu(II)/Cu(I) redox cycling is prevalent [12] [32]. The coordination environment stabilizes multiple oxidation states, preventing metal dissociation upon reduction, a significant advantage over single-donor-type chelators [12].
The thioether linkages within 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid present unique opportunities for redox modulation in biological systems. Thioether groups participate in electron transfer processes through sulfur-mediated mechanisms that can significantly influence cellular redox homeostasis and signaling pathways.
Thioether oxidation chemistry plays a critical role in reactive oxygen species-mediated processes [10]. Under physiological conditions, thioether groups undergo oxidation to sulfoxide by hydrogen peroxide, though this reaction proceeds with half-lives on the scale of hundreds of hours at pathophysiologically relevant concentrations. However, hypochlorite demonstrates dramatically faster oxidation kinetics, achieving thioether oxidation with half-lives ranging from seconds to minutes under similar conditions.
Oxidizing Agent | Half-life for Thioether Oxidation | Biological Relevance |
---|---|---|
Hydrogen peroxide | Hundreds of hours | Limited under physiological conditions |
Hypochlorite | Seconds to minutes | Primary oxidant for thioether activation |
Peroxynitrite | Minutes to hours | Inflammatory conditions |
The redox properties of sulfur-containing compounds extend beyond simple oxidation reactions. Reactive sulfur species, including hydropersulfides and polysulfides, function as mediators of sulfane sulfur-based signaling through S-sulfhydration processes [11]. These modifications represent reversible post-translational modifications that influence protein catalytic activity and cellular signaling cascades.
Thioether coordination chemistry provides a general design strategy for achieving metal-selective redox processes [12]. The soft donor character of sulfur atoms creates preferential binding affinity for transition metal ions, particularly copper, which exhibits potent redox activity. This selectivity mechanism underlies the development of copper-specific molecular imaging agents and redox-active therapeutic compounds.
Electron transfer mechanisms in biological systems involve carefully orchestrated redox cascades where individual components are tuned for optimal energy efficiency [13]. The control of distance between redox centers, the tuning of redox potentials, and the role of insulating lipid bilayers all contribute to efficient biological electron transfer. Thioether-containing compounds like 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid could modulate these processes by altering local redox environments or serving as electron transfer mediators.
Blue copper proteins demonstrate how thioether coordination can activate metal sites for efficient biological electron transfer [14]. The unique electronic structure of copper sites coordinated by thioether ligands results in minimal geometric changes during redox transitions, producing low reorganization energies that facilitate rapid electron transfer rates. This principle could extend to synthetic thioether compounds that interact with metal centers in biological systems.
The compound's dual thioether architecture creates the potential for cooperative redox effects. Bis-thioether systems can undergo sequential oxidation reactions that produce distinct electronic states with varying redox potentials. This stepwise oxidation capability could enable fine-tuned redox control in biological environments, allowing for graded responses to oxidative stress conditions rather than simple on-off switching.
Allosteric regulation represents a fundamental mechanism for controlling enzyme activity through conformational changes induced by effector molecule binding at sites distinct from the active site. The structural characteristics of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid position it as a potential allosteric modulator capable of inducing conformational changes in target enzymes.
Allosteric modulators function by binding to regulatory sites and inducing conformational changes that either enhance or inhibit enzyme activity [15] [16]. Positive allosteric modulators increase substrate binding affinity and enzyme activity, while negative allosteric modulators produce the opposite effects. The design of effective allosteric modulators depends critically on identifying appropriate allosteric sites and designing molecules capable of inducing desired conformational changes.
The metal-chelating properties of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid suggest potential for allosteric regulation of metalloenzymes. Approximately one-third of the human proteome consists of metalloproteins, and many critical catalytic processes involve metal centers within enzyme active sites [5]. Metal-binding pharmacophores can function as allosteric modulators by filling coordination sites or disrupting metal-ligand interactions in ways that alter enzyme conformation and activity.
Allosteric Mechanism | Effect on Enzyme Activity | Structural Basis |
---|---|---|
Metal coordination site occupation | Activity modulation | Conformational change induced by metal binding |
Protein-protein interaction disruption | Activity inhibition | Altered quaternary structure |
Cofactor availability modification | Activity enhancement/inhibition | Changed metal ion accessibility |
Global conformational changes represent a universal feature of allosteric regulation [17]. Crystallographic studies consistently demonstrate that allosteric mechanisms involve long-range transduction of information through protein structures. The correlation between cooperativity and structural change modes reveals that negative and positive cooperativity associate with sequential and concerted structural change mechanisms, respectively.
Small molecule allosteric regulators of proteases demonstrate the therapeutic potential of allosteric modulation [18]. These compounds enable specific and temporal control of biological processes while serving as valuable tools for studying protein dynamics and function. The development of allosteric protease regulators highlights opportunities for creating therapeutically relevant allosteric modulators.
Dynamic activation mechanisms show that allosteric proteins can be regulated predominantly through changes in structural dynamics rather than static conformational states [19]. Nuclear magnetic resonance spectroscopy studies reveal that effector molecules can modulate protein activity by altering internal molecular motions and dynamic properties, even when static structures remain largely unchanged.
The thioether functionalities in 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid could interact with cysteine residues in target proteins, potentially forming reversible disulfide linkages or metal-bridged complexes. Such interactions could serve as allosteric triggers that propagate conformational changes throughout protein structures. The spatial arrangement of the dual thioether groups provides a defined geometry that could selectively recognize specific protein surface features or binding pockets.
Metal-dependent allosteric regulation occurs in numerous enzyme systems where metal ion binding or release triggers activity changes. The chelating capacity of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid could modulate metal availability at allosteric sites, indirectly controlling enzyme activity through metal-mediated conformational switches.
The cellular uptake and intracellular distribution of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid depend on fundamental transport mechanisms that govern small molecule permeation across biological membranes. Understanding these processes provides insight into the compound's potential biological activity and targeting capabilities within cellular environments.
Cellular uptake mechanisms for small molecules operate through multiple pathways, including passive diffusion, carrier-mediated transport, and endocytic processes [20] [21]. The primary determinant of uptake pathway selection relates to molecular size, with compounds below 1 kDa typically utilizing passive diffusion mechanisms, while larger molecules require active transport or endocytic internalization.
The physicochemical properties of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid suggest passive diffusion as the primary uptake mechanism. With a molecular weight of 224.3 g/mol and moderate lipophilicity (LogP approximately 1.36), the compound falls within the optimal range for membrane permeability [3]. The presence of ionizable carboxylic acid groups introduces pH-dependent permeability characteristics that could influence uptake efficiency under different physiological conditions.
Cellular Compartment | Localization Factors | Accumulation Mechanisms |
---|---|---|
Lysosomes/Endosomes | Acidic environment (pH < 6) | Ion trapping, active transport |
Mitochondria | Negative membrane potential | Electrochemical potential-driven uptake |
Nucleus | Phosphate-rich environment | Active transport, DNA/RNA interactions |
Cytosol | Solution-like matrix | Passive distribution, protein interactions |
Subcellular localization patterns depend on specific molecular recognition features and physicochemical properties [22] [23]. Molecules with ionizable groups tend to accumulate in compartments where their charged state promotes retention. The dual carboxylic acid functionality of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid could facilitate accumulation in positively charged cellular regions or compartments with metal-binding capacity.
Metal-chelating compounds demonstrate distinctive subcellular distribution patterns based on their metal-binding specificity and cellular metal requirements [24] [25]. Chelators can accumulate in metal-rich organelles such as mitochondria, which maintain high concentrations of iron and other transition metals for metabolic processes. The thioether-carboxylate architecture of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid suggests potential mitochondrial targeting through metal-mediated interactions.
Intracellular bioavailability represents a critical factor determining drug efficacy at molecular targets [26]. The fraction of extracellular drug available to bind intracellular targets depends on cellular drug disposition processes, including transporter-mediated uptake and efflux, as well as metabolic transformations. Compounds with metal-chelating properties may experience altered bioavailability due to metal-dependent transport mechanisms or competitive binding interactions.
The molecular weight and structural complexity of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid position it within a favorable range for cellular uptake while avoiding the size-related transport limitations associated with larger molecules [23]. Meta-analysis studies reveal that molecules with known subcellular localization properties tend toward larger, more complex structures with multiple ionizable groups and higher lipophilicity compared to general drug compounds.
Thioether-containing compounds may exhibit unique cellular uptake characteristics due to their potential interactions with cellular reducing environments [27]. Dithiol-reducing agents demonstrate protective effects against heavy metal toxicity in cellular systems, suggesting that thioether compounds could interact with cellular redox systems in ways that influence their uptake and distribution patterns.
Energy-independent uptake mechanisms represent an alternative pathway for small molecule cellular entry [28]. Studies with membrane-permeable carriers demonstrate that compounds can achieve cytosolic delivery through direct lipid bilayer permeation, bypassing traditional endocytic pathways. This mechanism offers advantages for maintaining compound bioactivity by avoiding lysosomal degradation pathways.
The subcellular targeting potential of 2,2'-[Propane-2,2-diylbis(thio)]diacetic acid could be enhanced through its metal-chelating properties. Metal-dependent localization occurs when compounds accumulate in organelles with high metal concentrations or specific metal-binding requirements. The compound's ability to form stable metal complexes could direct its distribution toward metal-rich cellular compartments such as mitochondria, nuclei, or specific enzyme binding sites.